molecular formula C7H7F2NO B12281876 5-(Aminomethyl)-2,4-difluorophenol CAS No. 71288-97-6

5-(Aminomethyl)-2,4-difluorophenol

Cat. No.: B12281876
CAS No.: 71288-97-6
M. Wt: 159.13 g/mol
InChI Key: UPYMEQBRNMCLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2,4-difluorophenol is an organic compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2,4-difluorophenol typically involves the reductive amination of 2,4-difluorophenol with formaldehyde and ammonia or an amine. The reaction is usually catalyzed by a metal catalyst such as palladium or nickel under hydrogenation conditions . The process can be optimized by adjusting the temperature, pressure, and reaction time to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2,4-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

5-(Aminomethyl)-2,4-difluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2,4-difluorophenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atoms enhance the compound’s stability and lipophilicity. These properties contribute to its potential biological activities and effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-2,4-difluorophenol is unique due to the presence of both aminomethyl and difluorophenol groups, which confer distinct chemical and biological properties. Its dual fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

71288-97-6

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

5-(aminomethyl)-2,4-difluorophenol

InChI

InChI=1S/C7H7F2NO/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,11H,3,10H2

InChI Key

UPYMEQBRNMCLGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.